Prop-2-ynyl 4-sulfamoylbenzoate
Description
Properties
CAS No. |
915694-58-5 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
prop-2-ynyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H9NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h1,3-6H,7H2,(H2,11,13,14) |
InChI Key |
IORJVPBKDUGFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack of the benzoate anion on the propargyl bromide results in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Propargyl bromide, potassium carbonate, acetone.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of epoxides and other oxidized products.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
Prop-2-ynyl 4-sulfamoylbenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Prop-2-ynyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. The prop-2-ynyl group can also participate in covalent bonding with nucleophilic residues, leading to enzyme inactivation .
Comparison with Similar Compounds
Methyl 4-Sulfamoylbenzoate
Propyl 4-Hydroxybenzoate (Propyl Paraben)
(Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : Propargyl group linked to a sulfanyl (-S-) and nitrile (-CN) group.
- Key Difference : The absence of a sulfamoyl or benzoate moiety limits structural overlap with Prop-2-ynyl 4-sulfamoylbenzoate.
Other Propargyl Esters
- Examples : Prop-2-yn-1-yl 3,4-bis(dibromomethyl)benzoate and 3,4-diformylbenzoate .
- Role : Synthetic intermediates for functionalized aromatic compounds.
- Key Difference : Brominated or formylated substituents alter electronic properties and reactivity compared to the sulfamoyl group.
Binding Affinity and Molecular Docking
Computational studies highlight structural influences on binding:
- Methyl 4-sulfamoylbenzoate exhibits a glide score of -6.823 kcal/mol against SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions .
- CA-II Inhibition : The sulfamoyl group in this compound likely facilitates zinc coordination in CA-II’s active site, analogous to other sulfonamide inhibitors .
Toxicity Profiles
- (Prop-2-yn-1-ylsulfanyl)carbonitrile : Toxicity is unstudied, though propargyl derivatives generally require caution due to reactive alkynes .
- This compound: No direct toxicity data available; propargyl esters may pose handling risks (e.g., flammability, reactivity) .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Research Findings
- Molecular Docking : Methyl 4-sulfamoylbenzoate’s Mpro inhibition suggests this compound could be optimized for antiviral activity via propargyl-mediated interactions .
- Synthetic Utility : Propargyl esters like 3,4-diformylbenzoate demonstrate high-yield synthesis (e.g., 97% for compound 3 ), supporting scalable production of analogs.
- Therapeutic Gaps : this compound’s CA-II targeting remains theoretical; empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
